ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate is a synthetic organic compound that features a unique combination of triazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Triazole and Thiazole Rings: The triazole and thiazole rings are then linked through a nucleophilic substitution reaction, where a halomethyl group on the thiazole reacts with the triazole.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Ammonia, primary amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Amides and Thioesters: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for new drug development.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application, whether it be antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate can be compared with other compounds that contain triazole or thiazole rings:
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazole: Does not have the ester group, which limits its applications in esterification reactions.
1,2,4-Triazole-3-thiol: Contains a thiol group instead of an ester, leading to different reactivity and applications, particularly in forming disulfide bonds.
The unique combination of triazole and thiazole rings in this compound provides it with a distinct set of chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-[2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-2-16-10(15)3-8-5-17-9(13-8)4-14-7-11-6-12-14/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMDELBNHJQADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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